molecular formula C21H16ClN3O2S B14964756 N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B14964756
M. Wt: 409.9 g/mol
InChI Key: MSENVTFBLGQCAF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenyl group, and an imidazo[2,1-b][1,3]thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the imidazo[2,1-b][1,3]thiazole ring.

    Acetylation of the Phenyl Group: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(4-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Uniqueness

N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H16ClN3O2S/c1-13(26)14-4-8-17(9-5-14)23-20(27)10-18-12-28-21-24-19(11-25(18)21)15-2-6-16(22)7-3-15/h2-9,11-12H,10H2,1H3,(H,23,27)

InChI Key

MSENVTFBLGQCAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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